molecular formula C15H22N2O2 B4562590 N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide

N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide

Cat. No.: B4562590
M. Wt: 262.35 g/mol
InChI Key: HDGBPBKZUJUYMI-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.168127949 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Magnetic Resonance Imaging (MRI) Contrast Agents

  • The development of redox-active ligands complexed to manganese(II), such as N-(2-hydroxy-5-methylbenzyl)-N,N',N'-tris(2-pyridinylmethyl)-1,2-ethanediamine (Hptp1), demonstrates potential applications in MRI contrast enhancement. These complexes can serve as sensors for oxidative stress, showing changes in paramagnetic properties in response to H₂O₂, indicating their utility in detecting biochemical changes within the body (Meng Yu et al., 2012).

Antimicrobial and Antidiabetic Activity

  • Schiff bases synthesized from 2-(2-methoxyphenoxy)ethanamine and various aromatic aldehydes have been studied for their in vitro antimicrobial and antidiabetic activities. These compounds, exhibiting inhibitory activities against bacterial growth and α-amylase, suggest the potential of N-(4-methylbenzyl)-N'-(3-methylbutyl)ethanediamide analogs in antimicrobial and antidiabetic research (Saranya G et al., 2023).

Polymer and Material Science

  • Research on self-immolative polymers containing rapidly cyclizing spacers indicates the relevance of compounds like this compound in developing materials that can depolymerize controllably in response to specific triggers. These polymers have applications in creating materials that require rapid changes in properties or degradation under certain conditions (E. Y. Chen et al., 2012).

Properties

IUPAC Name

N-(3-methylbutyl)-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11(2)8-9-16-14(18)15(19)17-10-13-6-4-12(3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGBPBKZUJUYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.